molecular formula C19H24N2 B1237495 Vincane

Vincane

Cat. No.: B1237495
M. Wt: 280.4 g/mol
InChI Key: VYXFLLCQSGSEMS-MOPGFXCFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Vincane is an indole alkaloid belonging to the broader class of Vinca alkaloids, which are primarily derived from plants of the Apocynaceae family. Structurally, this compound is characterized by a complex tetracyclic framework with an indole moiety, distinguishing it from simpler alkaloids . Its derivatives, such as Pyrosaline chloride and Pyrosaline iodomethylate, have been synthesized to explore modified biological activities, though their structural and functional divergence from this compound remains a critical area of study .

Properties

Molecular Formula

C19H24N2

Molecular Weight

280.4 g/mol

IUPAC Name

(15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18)-tetraene

InChI

InChI=1S/C19H24N2/c1-2-19-9-5-11-20-12-8-15-14-6-3-4-7-16(14)21(13-10-19)17(15)18(19)20/h3-4,6-7,18H,2,5,8-13H2,1H3/t18-,19+/m1/s1

InChI Key

VYXFLLCQSGSEMS-MOPGFXCFSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4CC2

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4CC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Vincane shares structural homology with other indole alkaloids, particularly those isolated from Tabernaemontana species. Key similarities and differences include:

Compound Core Structure Functional Groups Stereochemical Features
This compound Tetracyclic indole framework Tertiary amine, methoxy substituents Chiral centers at C-3 and C-15
Tabernaemontana Alkaloids Bicyclic or tricyclic indole core Carbomethoxy groups, hydroxylation Variable stereochemistry

Circular dichroism (CD) studies highlight this compound’s unique spectral profile, attributed to its rigid tetracyclic system and specific methoxy substitutions, whereas Tabernaemontana alkaloids exhibit more flexible structures with diverse CD patterns .

Functional and Pharmacological Comparison

This compound and its derivatives demonstrate distinct pharmacological profiles compared to structurally related compounds:

Compound Biological Activity Effective Dose (mg/kg) Toxicity
This compound Hydrochloride ↑ Blood pressure, mild respiratory stimulation 0.3–5.0 Seizures, mortality at >5.0 mg/kg
Pyrosaline Chloride Negligible effect on body weight 0.3–5.0 Low acute toxicity
Pyrosaline Iodomethylate No significant impact on weight or respiration 0.3–5.0 Minimal observed toxicity

Analytical Challenges in Comparative Studies

Comparative analyses of this compound and related compounds face methodological hurdles:

  • Extraction Variability : Differences in extraction protocols (e.g., solvent polarity, temperature) may alter alkaloid profiles, complicating direct comparisons .
  • Structural Degradation : Harsh extraction conditions can degrade this compound’s methoxy groups, leading to artifacts that misrepresent its native structure .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Vincane
Reactant of Route 2
Vincane

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